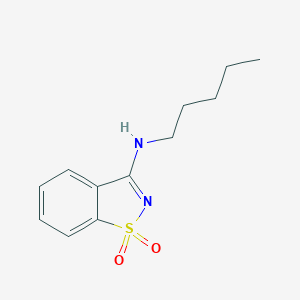![molecular formula C13H20N2OS B253851 N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide, also known as Tianeptine, is a tricyclic antidepressant drug that has been widely studied for its potential therapeutic effects. Tianeptine is known for its unique mechanism of action, which involves the modulation of glutamate and serotonin neurotransmission.
Mécanisme D'action
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide’s mechanism of action involves the modulation of glutamate and serotonin neurotransmission. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to increase the reuptake of serotonin, which leads to increased levels of serotonin in the brain. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to modulate glutamate transmission, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to reduce the expression of inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has a number of advantages and limitations for lab experiments. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide is relatively easy to synthesize and is readily available for research purposes. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to have a low toxicity profile, which makes it a good candidate for further research. However, N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide. One area of research is the potential use of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide in the treatment of opioid addiction and chronic pain. Another area of research is the potential use of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanism of action of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide and its potential therapeutic effects.
Méthodes De Synthèse
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide is synthesized by the condensation of 2-aminoethanesulfonic acid with 2-chlorothiophene, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then obtained by acylation of the resulting amine with propanoyl chloride.
Applications De Recherche Scientifique
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been studied extensively for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to improve mood, reduce anxiety, and enhance cognitive function in animal models and human studies. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been studied for its potential use in the treatment of opioid addiction and chronic pain.
Propriétés
Nom du produit |
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide |
|---|---|
Formule moléculaire |
C13H20N2OS |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-13(16)14-10-11(12-6-5-9-17-12)15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,14,16) |
Clé InChI |
QDDAUPJNYYAQDD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
SMILES canonique |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)